
Silver;but-3-enenitrile;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;but-3-enenitrile;perchlorate is a complex chemical compound that combines silver ions with but-3-enenitrile and perchlorate ions. This compound is known for its unique properties and potential applications in various fields, including chemistry and industry. The presence of silver ions and perchlorate makes it a compound of interest for catalytic and reactive purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize silver;but-3-enenitrile;perchlorate involves the reaction of silver nitrate with but-3-enenitrile in the presence of perchloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
AgNO3+C4H5N+HClO4→Ag(C4H5N)ClO4+HNO3
-
Alternative Methods: : Another method involves the reaction of silver perchlorate with but-3-enenitrile directly. This method can be advantageous due to the direct use of silver perchlorate, which simplifies the reaction process.
AgClO4+C4H5N→Ag(C4H5N)ClO4
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Silver;but-3-enenitrile;perchlorate can undergo oxidation reactions, where the silver ion can be oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the silver ion is reduced to its metallic form.
Substitution: The but-3-enenitrile ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Formation of silver oxide or other higher oxidation state compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of new silver complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: Silver;but-3-enenitrile;perchlorate is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Synthesis: It is used in the synthesis of complex organic molecules due to its reactivity and ability to form stable complexes.
Biology and Medicine
Antimicrobial Properties: The silver ion in the compound exhibits antimicrobial properties, making it useful in medical applications such as wound dressings and coatings for medical devices.
Drug Delivery: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry
Electronics: Used in the production of conductive inks and coatings due to the conductive properties of silver.
Photography: Historically used in photographic processes due to the light-sensitive nature of silver compounds.
Mécanisme D'action
The mechanism of action of silver;but-3-enenitrile;perchlorate involves the interaction of silver ions with biological molecules or chemical substrates. The silver ion can disrupt microbial cell membranes, leading to cell death. In catalytic processes, the silver ion facilitates the transfer of electrons, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nitrate: Similar in that it contains silver ions, but lacks the perchlorate and but-3-enenitrile components.
Silver Perchlorate: Contains silver and perchlorate ions but lacks the but-3-enenitrile ligand.
Silver Trifluoromethanesulfonate: Another silver salt used in similar applications but with different anionic components.
Uniqueness
Silver;but-3-enenitrile;perchlorate is unique due to the combination of silver ions with both but-3-enenitrile and perchlorate. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and antimicrobial treatments.
Propriétés
Numéro CAS |
110197-41-6 |
|---|---|
Formule moléculaire |
C4H5AgClNO4 |
Poids moléculaire |
274.41 g/mol |
Nom IUPAC |
silver;but-3-enenitrile;perchlorate |
InChI |
InChI=1S/C4H5N.Ag.ClHO4/c1-2-3-4-5;;2-1(3,4)5/h2H,1,3H2;;(H,2,3,4,5)/q;+1;/p-1 |
Clé InChI |
GOTUBILJBRHXEQ-UHFFFAOYSA-M |
SMILES canonique |
C=CCC#N.[O-]Cl(=O)(=O)=O.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
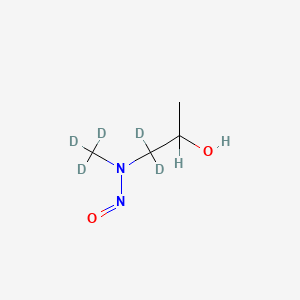
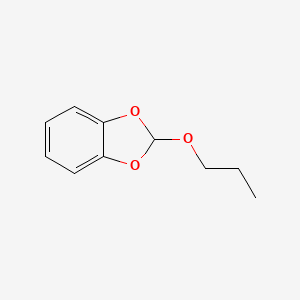
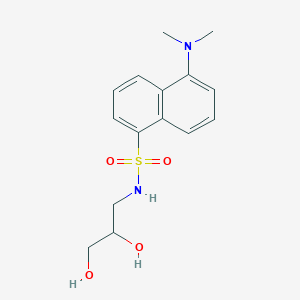
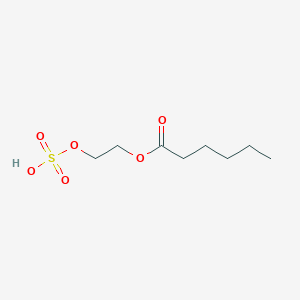
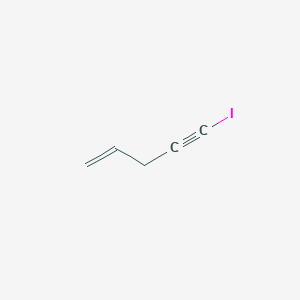
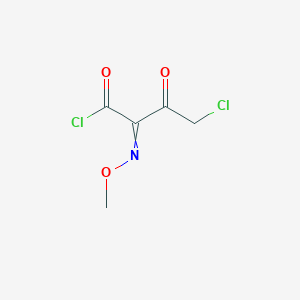
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
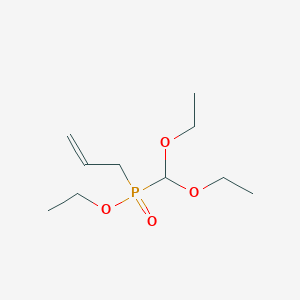
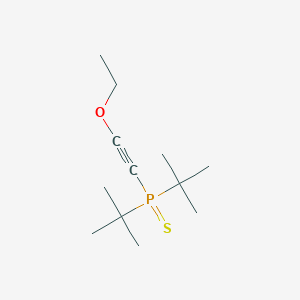
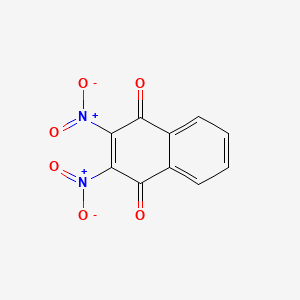
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)
